2-fluoro-N-(2-methoxyphenyl)-5-(N-(4-methylbenzyl)sulfamoyl)benzamide
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Overview
Description
2-fluoro-N-(2-methoxyphenyl)-5-(N-(4-methylbenzyl)sulfamoyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a sulfamoyl group attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-(2-methoxyphenyl)-5-(N-(4-methylbenzyl)sulfamoyl)benzamide typically involves multiple steps, including:
Nitration: Introduction of a nitro group to the benzene ring.
Reduction: Conversion of the nitro group to an amine.
Acylation: Formation of the benzamide core.
Sulfonation: Introduction of the sulfamoyl group.
Fluorination: Introduction of the fluorine atom.
Methoxylation: Introduction of the methoxy group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-(2-methoxyphenyl)-5-(N-(4-methylbenzyl)sulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a chemical intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action of 2-fluoro-N-(2-methoxyphenyl)-5-(N-(4-methylbenzyl)sulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to active sites: Inhibiting enzyme activity or receptor function.
Modulating signaling pathways: Affecting cellular processes and responses.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-N-(2-methoxyphenyl)benzamide: Lacks the sulfamoyl group.
N-(2-methoxyphenyl)-5-(N-(4-methylbenzyl)sulfamoyl)benzamide: Lacks the fluorine atom.
2-fluoro-N-(2-methoxyphenyl)-5-sulfamoylbenzamide: Lacks the N-(4-methylbenzyl) group.
Uniqueness
2-fluoro-N-(2-methoxyphenyl)-5-(N-(4-methylbenzyl)sulfamoyl)benzamide is unique due to the combination of its functional groups, which may confer specific biological activities and chemical properties not found in similar compounds.
Properties
IUPAC Name |
2-fluoro-N-(2-methoxyphenyl)-5-[(4-methylphenyl)methylsulfamoyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O4S/c1-15-7-9-16(10-8-15)14-24-30(27,28)17-11-12-19(23)18(13-17)22(26)25-20-5-3-4-6-21(20)29-2/h3-13,24H,14H2,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXMRMXTMIOWAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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